molecular formula C9H8ClNO6 B068508 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 175135-56-5

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Cat. No.: B068508
CAS No.: 175135-56-5
M. Wt: 261.61 g/mol
InChI Key: DQYMZXRGXUJHLS-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C₉H₈ClNO₆ and a molecular weight of 261.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid typically involves the nitration of 3-chloro-2,6-dimethoxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent

    Substitution: Amines or thiols, Base (e.g., sodium hydroxide), Solvent (e.g., ethanol or water)

Major Products:

Scientific Research Applications

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid depends on its specific application. For instance, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is unique due to the presence of both methoxy groups at the 2 and 6 positions, which can significantly affect its chemical reactivity and physical properties compared to its analogs. The combination of chloro, methoxy, and nitro groups provides a distinct set of chemical behaviors, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-2,6-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYMZXRGXUJHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379200
Record name 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-56-5
Record name 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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